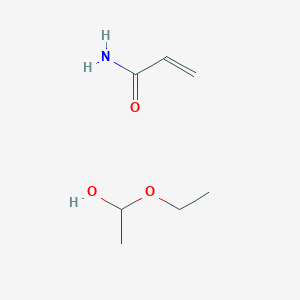
2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine
Overview
Description
2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of an allyl group and a phenyl group attached to a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Electroreduction Method: One of the methods to synthesize 2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine involves the electroreduction of trans-2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine in anhydrous dimethylformamide (DMF) on a mercury cathode.
Addition Reaction: Another method involves the treatment of pyridine with triallylborane and methanol, followed by the addition of phenyl lithium (PhLi).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Electroreduction: The compound can also undergo direct electroreduction in anhydrous DMF on a mercury cathode, yielding a mixture of trans- and cis-2-allyl-6-phenylpiperidine.
Common Reagents and Conditions
Nickel Cathode: Used in the hydrogenation reaction.
Mercury Cathode: Used in the electroreduction reaction.
Acetic Acid (AcOH): Acts as a catalyst in the hydrogenation reaction.
Dimethylformamide (DMF): Solvent used in electroreduction reactions.
Major Products Formed
Trans-6-phenyl-2-propylpiperidine: Formed from the hydrogenation reaction.
Trans- and Cis-2-allyl-6-phenylpiperidine: Formed from the electroreduction reaction.
Scientific Research Applications
2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets and pathways. The compound can undergo hydrogenation and electroreduction reactions, which alter its structure and properties. These reactions are facilitated by the presence of specific catalysts and solvents, which influence the compound’s reactivity and the formation of different products .
Comparison with Similar Compounds
Similar Compounds
2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine: Similar in structure but with a methyl group instead of a phenyl group.
2-Allyl-6-phenylpiperidine: A product of the electroreduction of 2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine.
Uniqueness
This compound is unique due to the presence of both an allyl and a phenyl group attached to the tetrahydropyridine ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications in organic synthesis, pharmacology, and material science .
Properties
IUPAC Name |
6-phenyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-2-7-13-10-6-11-14(15-13)12-8-4-3-5-9-12/h2-6,8-9,11,13-15H,1,7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDAFXCBQWHDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC=CC(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


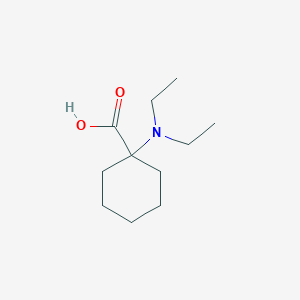
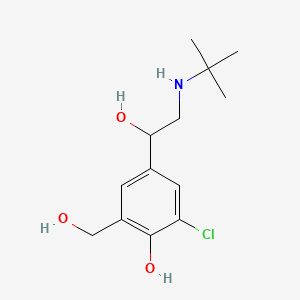

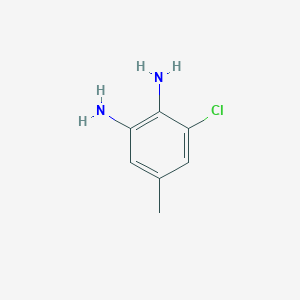
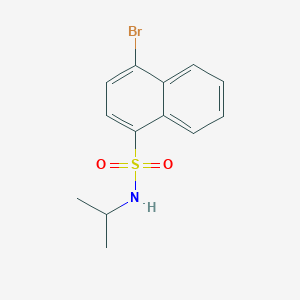
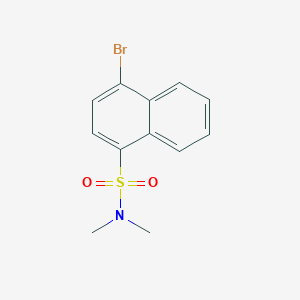
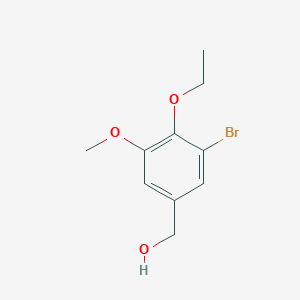
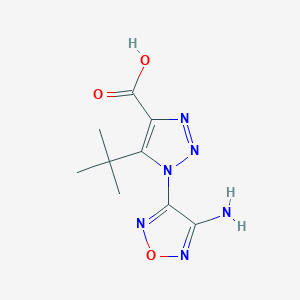
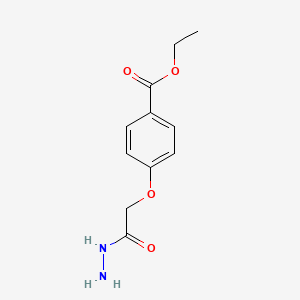

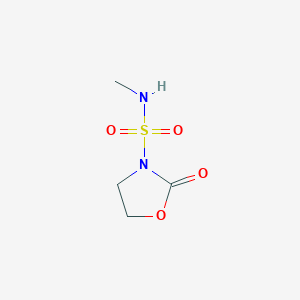
![2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide](/img/structure/B3165382.png)

